molecular formula C10H8F5NO B14307432 2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide CAS No. 112738-28-0

2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide

Cat. No.: B14307432
CAS No.: 112738-28-0
M. Wt: 253.17 g/mol
InChI Key: MKIYICLLSCKVNH-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide is an organic compound characterized by the presence of both fluorine and benzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 1,1,1-trifluoropropan-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted benzamides, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological processes, contributing to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorobenzamide
  • N-(1,1,1-Trifluoropropan-2-yl)benzamide
  • 2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)aniline

Uniqueness

2,6-Difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide is unique due to the presence of both difluoro and trifluoropropan-2-yl groups, which impart distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules .

Properties

CAS No.

112738-28-0

Molecular Formula

C10H8F5NO

Molecular Weight

253.17 g/mol

IUPAC Name

2,6-difluoro-N-(1,1,1-trifluoropropan-2-yl)benzamide

InChI

InChI=1S/C10H8F5NO/c1-5(10(13,14)15)16-9(17)8-6(11)3-2-4-7(8)12/h2-5H,1H3,(H,16,17)

InChI Key

MKIYICLLSCKVNH-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)NC(=O)C1=C(C=CC=C1F)F

Origin of Product

United States

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